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Compound of Interest

Compound Name:
(R)-methyl morpholine-2-

carboxylate hydrochloride

CAS No.: 1352709-55-7

Cat. No.: B2844587

Get Quote

The Morpholine Pharmacophore in Modern Drug
Design
The morpholine ring is a privileged heterocyclic scaffold that has become a cornerstone in

modern medicinal chemistry. Its unique physicochemical properties systematically address

common pharmacokinetic liabilities encountered during lead optimization. The oxygen

heteroatom acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility,

while the nitrogen atom provides a tunable basicity (pKa ~8.7). This basicity ensures that the

molecule is predominantly protonated at physiological pH, yet retains a sufficient neutral

fraction to facilitate passive diffusion across the blood-brain barrier (BBB) [1].

The introduction of chirality into the morpholine ring—specifically at the C2 or C3 positions—

elevates its utility from a simple pharmacokinetic modifier to a highly specific pharmacophore.

Chiral morpholines allow for the precise, three-dimensional vectorial projection of substituents

into complex receptor binding pockets. This stereochemical control is critical for maximizing

target engagement while minimizing off-target toxicity, a strategy heavily utilized in central

nervous system (CNS) drug discovery [2].
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Caption: Structural features of chiral morpholines and their corresponding PK/PD benefits.

Pharmacological Case Studies & Quantitative
Profiling
Case Study: ML398, a Selective Dopamine D4 Receptor
Antagonist
The development of ML398 exemplifies the power of chiral morpholines in overcoming target

selectivity challenges. Historically, Dopamine D4 receptor antagonists relied on piperidine

scaffolds, which often suffered from promiscuous binding to other dopamine receptor subtypes

(D2L, D2S, D3) due to their high basicity. By replacing the piperidine with a chiral morpholine

core, researchers reduced the intrinsic basicity of the scaffold. Furthermore, the (S)-enantiomer

of the morpholine derivative dictated a highly specific binding conformation that achieved

unprecedented selectivity for the D4 receptor over highly homologous off-targets [3].

Table 1: Pharmacological Profiling of Chiral Morpholine D4R Antagonists
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Compound
Structural
Modification

D4 Receptor Ki
(nM)

D2L Receptor
Inhibition

cLogP

(R)-1 (Initial Hit)
Unsubstituted

Phenethyl
70

Active (Non-

selective)
N/A

ML398 4-Chlorobenzyl 36
>20 μM

(Inactive)
5.10

Analog 4a
Ether Linker

Introduction
42 Inactive < 5.10

Analog 5y
2-Halogen-6-

alkoxypyridine
Highly Potent Fully Selective Optimized

Data summarized from the structure-activity relationship studies of ML398 and its analogs. [4]

Advanced Synthetic Methodologies
Accessing enantiomerically pure morpholines requires robust asymmetric catalysis. Two highly

efficient methodologies have recently emerged to address the synthesis of 2-substituted and

2,2-disubstituted chiral morpholines.

Table 2: Asymmetric Catalytic Synthesis Performance

Reaction Type
Catalyst
System

Substrate
Class

Yield (%)
Enantiomeric
Excess (ee %)

Asymmetric

Hydrogenation

[Rh(COD)₂]BF₄ /

SKP-Phos

2-Substituted

Dehydromorpholi

nes

>99 99

Chlorocycloetheri

fication

Cinchona

alkaloid

phthalazine

Alkenol

derivatives
Up to 90 Up to 95

Self-Validating Experimental Protocols
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Protocol A: Rhodium-Catalyzed Asymmetric
Hydrogenation of Dehydromorpholines
Objective: Synthesize enantiomerically pure 2-substituted morpholines via high-pressure

asymmetric hydrogenation. Causality: Dehydromorpholines are highly flexible rings, making

enantioselective reduction challenging. The use of a bisphosphine-rhodium complex with a

large bite angle (SKP-Phos) creates a rigid, sterically demanding chiral pocket. This restricts

the approach of hydrogen gas to only one face of the double bond, ensuring near-perfect facial

selectivity (>99% ee) [5].

Catalyst Preparation (Glovebox): To a flame-dried Schlenk tube, add [Rh(COD)₂]BF₄ (0.01

equiv) and SKP-Phos ligand (0.011 equiv). Dissolve in anhydrous, degassed

dichloromethane (DCM). Stir at room temperature for 30 minutes.

Causality: Degassing the solvent is critical; trace oxygen will irreversibly oxidize the

electron-rich phosphine ligand, immediately deactivating the catalyst.

Substrate Addition: Dissolve the dehydromorpholine substrate (1.0 equiv) in degassed DCM.

Transfer this solution via cannula to the active catalyst solution to maintain an inert

atmosphere.

Hydrogenation: Transfer the sealed mixture to an autoclave. Purge the vessel with high-

purity H₂ gas three times, then pressurize to 50 atm. Stir at room temperature for 12–24

hours.

Causality: High pressure (50 atm) ensures a high concentration of dissolved H₂, driving

the catalytic cycle forward kinetically before any catalyst degradation can occur.

Self-Validation & Work-up: Carefully vent the H₂ pressure. Take a 50 μL aliquot, filter through

a short silica plug, and analyze via GC/MS to validate the complete consumption of the

starting material. Concentrate the remaining mixture under reduced pressure.

Purification & Quality Control: Purify the crude product via silica gel column chromatography

(hexane/ethyl acetate). Determine the enantiomeric excess (ee) using chiral HPLC. Confirm

the absolute stereochemistry via 2D NMR (NOESY).
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Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Protocol B: Organocatalytic Enantioselective
Chlorocycloetherification
Objective: Construct 2,2-disubstituted morpholines bearing complex aza-quaternary

stereocenters. Causality: Constructing quaternary stereocenters is sterically demanding.

Cinchona alkaloid-derived catalysts, such as (ECin)₂PHAL, utilize a dual-activation mode. The

catalyst simultaneously activates the electrophilic halogen source (DCDMH) and pre-organizes

the alkenol substrate via hydrogen bonding, dictating a highly specific trajectory for the

electrophilic chlorine attack [6].

Reaction Assembly: In a flame-dried vial equipped with a magnetic stir bar, combine the

alkenol substrate (0.1 mmol) and the (ECin)₂PHAL catalyst (0.005 mmol) in anhydrous DCM

(4 mL). Cool the mixture to -10 °C.

Causality: Sub-ambient temperatures are strictly required to suppress the background

(uncatalyzed) racemic halogenation pathway, thereby maximizing the enantiomeric excess

of the final product.

Halogenation: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.12 mmol) in a single

portion. Stir the reaction at -10 °C.

Self-Validation & Quenching: Monitor the reaction strictly via TLC. Upon complete

consumption of the alkenol, quench the reaction by adding 2 mL of saturated aqueous

Na₂S₂O₃.

Causality: Na₂S₂O₃ immediately reduces any unreacted electrophilic halogen, preventing

post-reaction oxidative degradation or racemic side reactions during work-up.
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Extraction & Purification: Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined

organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash

chromatography to afford the chiral chlorinated 2,2-disubstituted morpholine. Validate the

quaternary center formation via ¹³C NMR and determine ee via chiral HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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